molecular formula C27H29N3O3 B6543349 N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)-2-methylpropanamide CAS No. 1021219-79-3

N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)-2-methylpropanamide

Cat. No.: B6543349
CAS No.: 1021219-79-3
M. Wt: 443.5 g/mol
InChI Key: ISMOWOKQYITTKU-UHFFFAOYSA-N
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Description

N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)-2-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a diphenylacetamido group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)-2-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 2,2-diphenylacetic acid, which is then converted into 2,2-diphenylacetamide through an amidation reaction. This intermediate is further reacted with ethyl carbamate to form the carbamoyl derivative. Finally, the target compound is obtained by coupling this intermediate with 4-aminophenyl-2-methylpropanamide under appropriate reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide
  • N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)butanamide

Uniqueness

N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of the 2-methylpropanamide group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications.

Properties

IUPAC Name

N-[2-[(2,2-diphenylacetyl)amino]ethyl]-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-19(2)25(31)30-23-15-13-22(14-16-23)26(32)28-17-18-29-27(33)24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,19,24H,17-18H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMOWOKQYITTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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